
4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazole
Overview
Description
4-Chloro-3,5-bis(4-fluorophenyl)-1H-pyrazole is a halogenated pyrazole derivative featuring a chloro substituent at position 4 and two 4-fluorophenyl groups at positions 3 and 4. Pyrazole derivatives are renowned for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazole typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization in the presence of a chlorinating agent such as phosphorus oxychloride (POCl3) to yield the desired pyrazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The pyrazole ring can be oxidized or reduced, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyrazole derivatives, while oxidation and reduction can lead to different oxidation states of the pyrazole ring.
Scientific Research Applications
Anticancer Activity
Numerous studies have indicated that compounds similar to 4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazole exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- A study evaluated the cytotoxicity of pyrazoline analogs against breast cancer cell lines MCF-7 and MDA-MB-231 using the sulforhodamine B assay. One derivative demonstrated promising results with a GI50 value comparable to the standard drug Adriamycin .
- The structure-activity relationship (SAR) analysis reveals that modifications in the substituents can enhance anticancer efficacy, suggesting that further exploration of this compound could lead to the development of potent anticancer agents .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory potential due to its ability to inhibit cyclooxygenase (COX) enzymes:
- Research shows that derivatives of pyrazole can selectively inhibit COX-2 over COX-1, potentially reducing gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).
- The presence of the fluorine atoms in its structure may enhance binding affinity to COX enzymes, leading to improved therapeutic profiles .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored:
- Preliminary studies indicate that this compound exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values have been reported as low as 32 µg/mL for certain strains.
Case Studies
- Cytotoxic Evaluation : A study conducted on various pyrazoline derivatives highlighted the promising anticancer activity of compounds structurally related to this compound. The research emphasized the importance of structural modifications in enhancing biological activity while maintaining safety profiles .
- Anti-inflammatory Research : In vitro studies focusing on the inhibition of COX enzymes demonstrated that pyrazole derivatives could serve as safer alternatives to traditional NSAIDs by exhibiting selective inhibition of COX-2, thereby minimizing adverse gastrointestinal effects .
Mechanism of Action
The mechanism of action of 4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal chemistry, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Electronic Effects
Key structural analogs include:
Conformational and Crystallographic Differences
- Dihedral Angles: In 3,5-bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, the dihedral angle between fluorophenyl groups is 66.34°, influencing molecular packing and interactions .
Hydrogen Bonding and Packing :
Biological Activity
4-Chloro-3,5-bis(4-fluorophenyl)-1H-pyrazole is a synthetic organic compound notable for its unique pyrazole structure, which includes two para-fluorophenyl groups and a chlorine substituent. This compound has gained attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. The molecular formula is CHClFN, with a molecular weight of approximately 368.81 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of halogen atoms enhances its lipophilicity, facilitating membrane penetration and interaction with cellular targets. It is believed to inhibit specific enzymes and modulate receptor functions, particularly in cancer and inflammation pathways .
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been tested against breast cancer cell lines MCF-7 and MDA-MB-231 using the sulforhodamine B (SRB) assay. One derivative, N-(4-Chlorophenyl)-3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide (compound 4b), showed promising cytotoxicity with GI50 values comparable to the standard drug adriamycin .
Table 1: Cytotoxicity of this compound Derivatives Against Cancer Cell Lines
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown considerable anti-inflammatory activity. Various pyrazole derivatives have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). Some derivatives demonstrated a high selectivity index for COX-2 inhibition, suggesting potential for use as anti-inflammatory agents with reduced gastrointestinal side effects .
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:
- Breast Cancer Treatment : A study evaluated the efficacy of compound 4b against breast cancer cell lines, demonstrating that it significantly inhibited cell proliferation compared to controls .
- Inflammation Models : In vivo studies using carrageenan-induced rat paw edema models indicated that certain pyrazole derivatives exhibited potent anti-inflammatory effects while maintaining safety profiles in histopathological evaluations .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazole, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via cyclocondensation of substituted chalcones with hydrazine derivatives. For example, refluxing a fluorophenyl-substituted enone (e.g., (2E)-1-(4-chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one) with hydrazine hydrate in a carboxylic acid solvent (e.g., butyric acid) for 10 hours, followed by recrystallization from ethanol or DMF .
- Optimization : Reaction time, temperature, and stoichiometric ratios of reactants should be adjusted based on TLC monitoring. Solvent polarity impacts cyclization efficiency—polar aprotic solvents like DMF improve yield in sterically hindered systems .
Q. How is the structural identity of this compound confirmed post-synthesis?
- Techniques : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. For example, SC-XRD reveals dihedral angles between aromatic rings (e.g., 66.34° between fluorophenyl groups) and puckering parameters (Q = 0.1957 Å) of the pyrazole ring .
- Supporting Methods : FTIR for functional group analysis (e.g., N–H stretches at ~3200 cm⁻¹), NMR for substituent positioning (e.g., ¹⁹F NMR for fluorophenyl groups), and mass spectrometry for molecular ion validation .
Advanced Research Questions
Q. What intermolecular interactions stabilize the crystal lattice of this compound, and how do they influence its physicochemical properties?
- Key Interactions : Weak C–H⋯π and C–H⋯O hydrogen bonds (e.g., H⋯π distances of 2.82–3.12 Å) contribute to lattice stability. These interactions form dimeric motifs (e.g., R₂²[16] ring motifs) and columnar stacking along crystallographic axes .
- Impact : Enhanced thermal stability and solubility profiles are linked to these interactions. For instance, C–H⋯O bonds in carboxaldehyde derivatives increase melting points by ~20°C compared to non-functionalized analogs .
Q. How do substituent positions on the pyrazole ring affect biological activity, and what assays are recommended for screening?
- Structure-Activity Relationship (SAR) : The 4-chloro group enhances electrophilicity, potentially improving binding to enzyme active sites (e.g., kinases). Fluorine atoms at the 3,5-positions increase lipophilicity, aiding membrane permeability .
- Assays :
- Antimicrobial: Broth microdilution (MIC against S. aureus and E. coli).
- Anticancer: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
- Anti-inflammatory: COX-2 inhibition ELISA .
Q. What computational methods are suitable for modeling the conformational dynamics of this compound?
- Approaches :
Properties
IUPAC Name |
4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF2N2/c16-13-14(9-1-5-11(17)6-2-9)19-20-15(13)10-3-7-12(18)8-4-10/h1-8H,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGPZOGOETYLPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=NN2)C3=CC=C(C=C3)F)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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